3-(2-Ethyl-3-methyl-1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethyl-3-methyl-1H-indol-1-yl)propanamide is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(2-Ethyl-3-methyl-1H-indol-1-yl)propanamide typically involves the reaction of tryptamine derivatives with various acylating agents. One common method is the reaction between tryptamine and an appropriate carboxylic acid derivative in the presence of a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out under reflux conditions in a suitable solvent like dichloromethane or ethanol .
Chemical Reactions Analysis
3-(2-Ethyl-3-methyl-1H-indol-1-yl)propanamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
3-(2-Ethyl-3-methyl-1H-indol-1-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-3-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets in the body. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, some indole derivatives inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
3-(2-Ethyl-3-methyl-1H-indol-1-yl)propanamide can be compared with other indole derivatives such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound has similar structural features but different substituents, leading to variations in biological activity.
N-Methyltryptamine: Another indole derivative with distinct pharmacological properties.
Melatonin: A well-known indole derivative involved in regulating sleep-wake cycles.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of indole derivatives in various fields.
Properties
CAS No. |
61921-86-6 |
---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-(2-ethyl-3-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C14H18N2O/c1-3-12-10(2)11-6-4-5-7-13(11)16(12)9-8-14(15)17/h4-7H,3,8-9H2,1-2H3,(H2,15,17) |
InChI Key |
LZMSADWREPOLQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N1CCC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.